molecular formula C14H10FNO3 B14644021 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone CAS No. 52765-18-1

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone

Katalognummer: B14644021
CAS-Nummer: 52765-18-1
Molekulargewicht: 259.23 g/mol
InChI-Schlüssel: LHPJZIQUTHJSBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-nitrobenzyl bromide.

    Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-(2-Aminophenyl)-2-(2-nitrophenyl)ethanone.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-2-(2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluorophenyl)-2-(2-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(2-Chlorophenyl)-2-(2-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Fluorophenyl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

Uniqueness

1-(2-Fluorophenyl)-

Eigenschaften

CAS-Nummer

52765-18-1

Molekularformel

C14H10FNO3

Molekulargewicht

259.23 g/mol

IUPAC-Name

1-(2-fluorophenyl)-2-(2-nitrophenyl)ethanone

InChI

InChI=1S/C14H10FNO3/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16(18)19/h1-8H,9H2

InChI-Schlüssel

LHPJZIQUTHJSBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.